3-(4-tert-butylbenzenesulfonyl)-6-chloro-2H-chromen-2-one
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Overview
Description
Scientific Research Applications
Antibacterial Activity
Research has explored the antibacterial properties of coumarin derivatives synthesized from 4-Chloro-chromen-2-one, indicating that these compounds exhibit bacteriostatic and bactericidal activity against common bacterial strains such as Staphylococcus aureus, E. coli, and Klebsiella (Behrami, 2014). This highlights a potential application of 3-[(4-tert-butylphenyl)sulfonyl]-6-chloro-2H-chromen-2-one derivatives in developing new antibacterial agents.
Catalytic Applications
A study on the use of 4-(4′-diamino-di-phenyl)-sulfone supported on hollow magnetic mesoporous Fe3O4@SiO2 nanoparticles as a catalyst showcases the efficiency of similar sulfonyl-based compounds in catalyzing the synthesis of organic molecules, offering insights into the potential catalytic applications of 3-[(4-tert-butylphenyl)sulfonyl]-6-chloro-2H-chromen-2-one derivatives (Safaei‐Ghomi et al., 2017).
Asymmetric Synthesis
The design and preparation of a C(2)-symmetric chiral bis-sulfoxide ligand for use in a rhodium-catalyzed reaction demonstrates the role of sulfonyl-containing compounds in asymmetric synthesis, enabling the creation of optically pure flavanones (Chen et al., 2010). This suggests that derivatives of 3-[(4-tert-butylphenyl)sulfonyl]-6-chloro-2H-chromen-2-one could be explored for similar asymmetric synthetic applications.
Antimicrobial and Antifungal Activities
Compounds incorporating the sulfamoyl moiety have been synthesized for use as antimicrobial agents, highlighting the effectiveness of sulfonyl-containing compounds against a range of bacterial and fungal pathogens (Darwish et al., 2014). This reinforces the potential of 3-[(4-tert-butylphenyl)sulfonyl]-6-chloro-2H-chromen-2-one in antimicrobial research.
Organic Synthesis and Material Science
The synthesis and application of tert-butyl phenyl sulfoxide as a traceless sulfenate anion precatalyst in organic synthesis (Zhang et al., 2015) and the stereocontrolled synthesis of 3-sulfonyl chroman-4-ols (Chang & Tsai, 2018) demonstrate the diverse applications of sulfonyl compounds in organic synthesis and material science, suggesting similar applications for 3-[(4-tert-butylphenyl)sulfonyl]-6-chloro-2H-chromen-2-one.
Mechanism of Action
- Benzylic Position :
Mode of Action
Pharmacokinetics
Properties
IUPAC Name |
3-(4-tert-butylphenyl)sulfonyl-6-chlorochromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO4S/c1-19(2,3)13-4-7-15(8-5-13)25(22,23)17-11-12-10-14(20)6-9-16(12)24-18(17)21/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SARXVNZUEGJPGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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